5-氨基噻唑-2-甲酰胺

描述

5-Aminothiazole-2-carboxamide is a compound that is part of a broader class of thiazole derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as precursors for the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of 5-aminothiazole derivatives has been explored through various methods. For instance, a method for synthesizing 5-amino-1,2,3-triazole-4-carboxylates, which are structurally related to 5-aminothiazole-2-carboxamide, involves a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides . Another approach for the synthesis of 2-aminothiazole-5-carboxylates, which shares the thiazole core with 5-aminothiazole-2-carboxamide, uses ethyl β-ethoxyacrylate and N-bromosuccinimide to give a novel intermediate that cyclizes with thioureas . Additionally, a short and efficient synthesis method for 5-aminothiazole-4-carboxamide, a close analog, starts with aminocyanacetamide and has been reported to be environmentally friendly and suitable for industrial production .

Molecular Structure Analysis

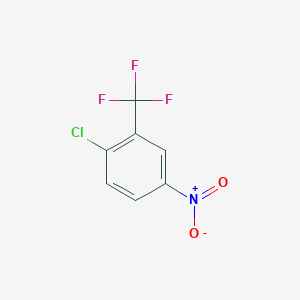

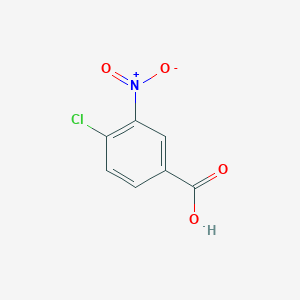

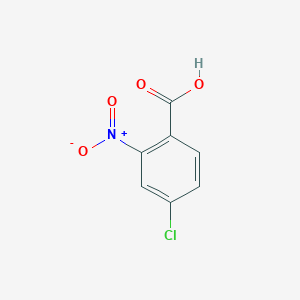

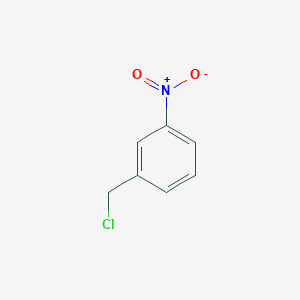

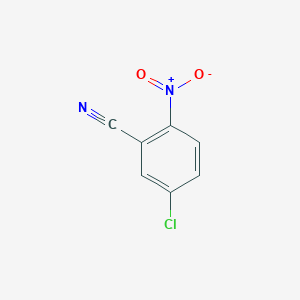

The molecular structure of 5-aminothiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The amino group attached to the thiazole ring is a key functional group that can participate in various chemical reactions and interactions. Single-crystal X-ray analysis has been used to determine the structure of related compounds, such as 5-amino-1,2,4-triazole-3-carboxamidine .

Chemical Reactions Analysis

5-Aminothiazole derivatives can undergo a variety of chemical reactions. For example, thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid can be obtained and further react with bifunctional reagents to synthesize new heterocyclic polycyclic ensembles . The reactivity of these compounds allows for the creation of complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-aminothiazole derivatives are influenced by their molecular structure. The presence of the amino group and the thiazole ring contributes to their chemical reactivity and potential biological activity. For instance, 5-amino-1,2,3-triazole-4-carboxylates have been used to prepare triazole-containing dipeptides and triazoles active as HSP90 inhibitors . The solubility and crystallization behavior of these compounds can be challenging, as seen in the study of thiazolylcarboxamide derivatives, which required a mixture of solvents for crystal growth .

科学研究应用

合成方法和效率

- 5-氨基噻唑-2-甲酰胺已被用作合成噻唑[4,5-d]嘧啶的前体。从氨基氰乙酰胺合成它的新方法已经开发出高产率(79%)。这种方法环保且适合工业生产(Wang et al., 2014)。

化学转化和衍生物

- 它已被用于制备5-氨基噻唑-4-羧酸衍生物,展示了5-氨基噻唑-2-甲酰胺在化学转化中的多功能性(Tamura et al., 1971)。

- 研究表明它在合成新型噻唑并[5,4-d]嘧啶中的应用,突显了它在复杂化学结构创造中的作用(Chattopadhyay et al., 2010)。

在药物化学中的应用

- 它已被应用于抗癌药物的开发,例如在达沙替尼的高效合成中,展示了它在制药研究中的重要性(Chen et al., 2009)。

- 该化合物显示出在发现钙依赖性蛋白激酶-1的选择性抑制剂方面的潜力,对治疗弓形虫和隐孢子虫引起的疾病具有重要意义(Zhang et al., 2014)。

生物学研究

- 5-氨基噻唑-2-甲酰胺衍生物已被研究其抗菌和抗真菌活性,展示了它们在开发新的抗微生物药物中的潜力(Wazalwar et al., 2019)。

- 它们还被研究其抗氧化性能,暗示了它们在治疗由脂质过氧化引起的中枢神经系统损伤中的用途(Uchikawa et al., 1996)。

安全和危害

The safety data sheet for a similar compound, 5-Aminoimidazole-4-carboxamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on the development of 2-aminothiazole derivatives with improved therapeutic profiles.

属性

IUPAC Name |

5-amino-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-2-1-7-4(9-2)3(6)8/h1H,5H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTVZPLGMOYPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558005 | |

| Record name | 5-Amino-1,3-thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,3-thiazole-2-carboxamide | |

CAS RN |

134983-33-8 | |

| Record name | 5-Amino-1,3-thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B146363.png)

![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)